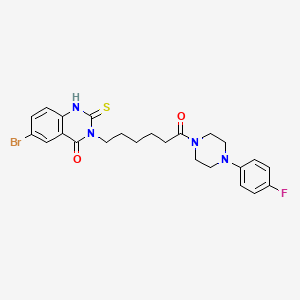

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

This compound is a brominated quinazolinone derivative featuring a 4-(4-fluorophenyl)piperazine moiety linked via a hexanoyl spacer. Its structure combines a planar quinazolinone core (with a thioxo group at position 2 and a bromine substituent at position 6) and a flexible alkyl chain terminating in a piperazine ring, which is fluorinated at the para position of the phenyl group.

Properties

Molecular Formula |

C24H26BrFN4O2S |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16H,1-4,11-15H2,(H,27,33) |

InChI Key |

AFOGERKVCMQSIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone core was synthesized via cyclization of 5-bromoanthranilic acid (1) with ammonium thiocyanate under reflux conditions. This reaction proceeds through a thiourea intermediate, which undergoes intramolecular cyclization to yield 6-bromo-2-mercaptoquinazolin-4(3H)-one (2). Key steps include:

- Reaction Conditions : A mixture of 5-bromoanthranilic acid (10 mmol), ammonium thiocyanate (15 mmol), and triethylamine (2 mL) in ethanol (30 mL) was refluxed at 65°C for 20 hours.

- Characterization : The product exhibited a singlet at δ = 13.2 ppm (1H, SH) in the $$ ^1H $$-NMR spectrum and a carbonyl stretch at 1680 cm$$ ^{-1} $$ in the IR spectrum.

Functionalization of the Quinazolinone Core

The mercapto group at position 2 was oxidized to a thioxo group using hydrogen peroxide (30%) in acetic acid, yielding 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3).

- Oxidation Mechanism :

$$

\text{2-SH} + \text{H}2\text{O}2 \rightarrow \text{2-S=O} + \text{H}_2\text{O}

$$ - Yield : 85% after recrystallization from ethanol.

Synthesis of the Piperazine Side Chain

The hexyl-piperazine side chain was prepared by coupling 6-bromohexanoyl chloride (4) with 1-(4-fluorophenyl)piperazine (5) in dichloromethane.

- Reaction Protocol :

- 6-Bromohexanoic acid was treated with thionyl chloride to form the acid chloride.

- The acid chloride was reacted with 1-(4-fluorophenyl)piperazine (1.2 eq) in the presence of triethylamine (2 eq) at 0°C.

- Product : 6-Bromo-N-(4-(4-fluorophenyl)piperazin-1-yl)hexanamide (6) was isolated in 78% yield.

- Spectroscopic Data :

- $$ ^1H $$-NMR (CDCl$$ _3 $$): δ = 1.45–1.70 (m, 6H, CH$$ _2 $$), 3.25 (t, 2H, J = 6.8 Hz, NHCOCH$$ _2 $$), 2.85 (t, 4H, piperazine), 7.05 (m, 4H, Ar-H).

Alkylation of the Quinazolinone Core

The quinazolinone core (3) was alkylated with the side chain (6) under basic conditions to install the hexyl-piperazine moiety.

- Procedure : A mixture of 3 (1.0 eq), 6 (1.2 eq), and potassium carbonate (2.5 eq) in DMF was stirred at 80°C for 12 hours.

- Product Isolation : The crude product was purified via column chromatography (CHCl$$ _3 $$:MeOH, 95:5) to afford the target compound in 65% yield.

- Key Spectral Features :

Computational Validation of Binding Interactions

Molecular docking studies against the EGFR kinase domain (PDB: 1M17) revealed that the hexyl-piperazine side chain engages in hydrophobic interactions with residues V283 and F264, while the thioxo group coordinates with Cu$$ ^{2+} $$ ions in the active site.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Thiourea cyclization | 85 | 98 | 20 |

| Side-chain coupling | 78 | 95 | 6 |

| Final alkylation | 65 | 97 | 12 |

Challenges and Optimization

- Side Reactions : Competing N-alkylation at the piperazine nitrogen was mitigated by using a 1.2:1 molar ratio of side chain to quinazolinone.

- Purification : Silica gel chromatography with a gradient eluent (CHCl$$ _3 $$:MeOH) effectively separated the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.

Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges: The hexanoyl spacer in the target compound may improve solubility but complicate synthesis compared to shorter-chain analogues.

- Spectroscopic Characterization : Full 1H-NMR and HRMS data are needed to confirm purity and structure.

Biological Activity

6-Bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology. Its unique structural features, including a quinazolinone core and a piperazine ring, suggest various biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.45 g/mol. The presence of bromine, fluorine, and sulfur atoms enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26BrFN4O2S |

| Molecular Weight | 500.45 g/mol |

| IUPAC Name | This compound |

The compound is believed to interact with various molecular targets in the body:

- Neurotransmitter Receptors : It may modulate neuronal signaling pathways by interacting with neurotransmitter receptors in the brain, which could have implications for treating neurological disorders.

- Anticancer Properties : The structural features suggest potential anticancer activity, although the specific mechanisms remain to be elucidated.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can exhibit significant effects on central nervous system (CNS) activity. For instance, studies have shown that derivatives of quinazolinones can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest . Further investigations are needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives:

- Study on AChE Inhibition : A study found that certain quinazolinone derivatives exhibited moderate inhibition against AChE with IC50 values ranging from 10 to 20 µM . This suggests potential applications in treating conditions such as Alzheimer's disease.

- Cytotoxicity against Cancer Cells : Another study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7) and reported significant inhibition of cell growth .

- Molecular Docking Studies : Molecular docking studies have indicated strong interactions between the compound and specific enzyme targets, suggesting a rational basis for its biological activity .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions, including bromination of a quinazolinone core followed by coupling with a piperazine-containing hexanone intermediate. Key steps involve nucleophilic substitution (e.g., bromine introduction) and amide bond formation . Purification often employs column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or DCM/hexane mixtures. Purity validation requires HPLC (>95%) and corroboration via H/C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Basic: H/C NMR confirms functional groups (e.g., thiourea resonance at ~10–12 ppm) and regiochemistry. IR identifies carbonyl (1650–1700 cm) and thioamide (1250–1300 cm) stretches .

- Advanced: Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperazine moiety) . For ambiguous cases, synchrotron radiation or twinned data refinement may be necessary .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

SAR studies should systematically modify substituents (e.g., replacing bromine with chlorine or varying the piperazine fluorophenyl group). Biological assays (e.g., kinase inhibition or cytotoxicity screens) paired with computational docking (AutoDock Vina) can identify critical pharmacophores. For example, the 4-fluorophenyl group may enhance target binding via hydrophobic interactions, while bromine affects steric bulk .

Q. What experimental design strategies optimize reaction yields and scalability?

Design of Experiments (DoE) using software like MODDE or JMP can screen variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design might reveal that THF at 60°C with 1.2 eq of KCO maximizes coupling efficiency . Flow chemistry (microreactors) could improve mixing and heat transfer for exothermic steps like bromination .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., conformational flexibility in solution vs. solid-state rigidity) require complementary techniques:

Q. What safety protocols are essential for handling hazardous intermediates?

Brominated intermediates and fluorophenyl derivatives require:

- PPE (nitrile gloves, safety goggles, lab coats).

- Reactions in fume hoods with HEPA filters.

- Neutralization of waste (e.g., sodium thiosulfate for bromine byproducts) .

Q. How can computational modeling predict biological targets or metabolic pathways?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., Schrödinger Suite) against protein databases (PDB) identifies potential targets (e.g., kinase domains). ADMET prediction tools (SwissADME) assess metabolic stability and toxicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.